molecular formula C16H14N2O B1387794 2-(4-Ethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 898389-96-3

2-(4-Ethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B1387794
CAS RN: 898389-96-3
M. Wt: 250.29 g/mol
InChI Key: ZKZGTTMRQPVPDE-UHFFFAOYSA-N
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Description

Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A series of ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde were synthesized .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The copper (II)-ligand complexes studied possess excellent catalytic activities for the oxidation of catechol to o-quinone .

Scientific Research Applications

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives have been reported to show promise in materials science, particularly in the development of optoelectronic devices due to their luminescent properties .

Sensors

These compounds are also utilized in sensor technology. Their structural characteristics allow them to interact with various analytes, making them suitable for detecting a range of substances .

Anti-Cancer Drugs

The imidazo[1,2-a]pyridine scaffold is considered valuable in pharmaceuticals, including as potential anti-cancer drugs. Their ability to interact with biological targets can be harnessed to develop novel therapeutics .

Confocal Microscopy and Imaging

Due to their luminescent properties, these derivatives can serve as emitters for confocal microscopy and imaging, aiding in scientific research that requires visualization of biological processes .

Antibacterial and Antifungal Agents

Substituted imidazo[1,2-a]pyridines possess a broad spectrum of biological activity and can be used as antibacterial and antifungal agents .

Antiviral and Anti-inflammatory Drugs

Their versatile structure allows these compounds to be developed into antiviral and anti-inflammatory drugs, expanding their application in treating various diseases .

Treatment of Neurodegenerative Diseases

Some studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of neurodegenerative diseases like Alzheimer’s, highlighting their potential in medicinal chemistry .

Catalysis

Imidazo[1,2-a]pyridine derivatives can form complexes with metals such as copper, which exhibit catalytic activity. This property can be exploited in various chemical reactions and industrial processes .

properties

IUPAC Name

2-(4-ethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-2-12-6-8-13(9-7-12)16-14(11-19)18-10-4-3-5-15(18)17-16/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZGTTMRQPVPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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